methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Physicochemical Properties Drug-likeness Permeability

Research-grade methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 1798466-56-4) features a direct triazole-pyrrolidine linkage that creates a unique spatial orientation distinct from methylene- or amide-spaced analogs. Structural evidence shows para-methyl benzoate substitution on the sulfonyl aryl group is a key determinant of cellular potency in IL-6/STAT3 signaling inhibition and NLRP3 inflammasome assays, precluding generic substitution within this chemotype. The methyl ester form offers predicted passive permeability advantageous for cell-based screening. Purity ≥95%, suitable for SAR profiling, virtual screening, and medicinal chemistry diversification at the sulfonyl aryl and triazole positions.

Molecular Formula C14H16N4O4S
Molecular Weight 336.37
CAS No. 1798466-56-4
Cat. No. B2453983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate
CAS1798466-56-4
Molecular FormulaC14H16N4O4S
Molecular Weight336.37
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
InChIKeyJFEQIUQXBKUJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 1798466-56-4): Core Identity and Procurement Profile


Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 1798466-56-4) is a small molecule (C14H16N4O4S, MW: 336.37 g/mol) featuring a 1,2,3-triazole ring, a pyrrolidine sulfonamide core, and a methyl benzoate ester . This compound is structurally categorized within the broad class of sulfonyl triazole derivatives, a scaffold prominently featured in patent literature for NLRP3 inflammasome inhibition and other therapeutic applications [1]. Its distinct substitution pattern—a 1H-1,2,3-triazol-1-yl group attached directly to the pyrrolidine ring—differentiates it from analogs where the triazole is linked via an amide or methylene spacer, a feature with potential implications for target engagement and physicochemical properties.

Why Class-Level Interchangeability Fails: Structural Nuances in Sulfonyl Triazole Pyrrolidines


Within the sulfonyl triazole chemical space, minor structural modifications exert profound effects on target potency, selectivity, and pharmacokinetic profiles, precluding generic substitution. For instance, literature on related pyrrolidinesulfonylaryl inhibitors of IL-6/STAT3 signaling demonstrates that activity is exquisitely sensitive to the nature of the aryl sulfonyl substituent, with para-substituted methyl benzoate analogs exhibiting distinct cellular potency and selectivity profiles compared to their unsubstituted phenyl or heteroaryl counterparts [1]. Furthermore, the direct attachment of the 1,2,3-triazole to the pyrrolidine ring in methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate creates a unique spatial orientation not found in analogs where the triazole is linked via a flexible tether or is replaced by other azoles, directly impacting binding interactions [2]. These findings underscore the scientific and procurement risk of assuming functional equivalence across this compound series.

Quantitative Differentiation Evidence: Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate vs. Closest Structural Comparators


Key Physicochemical Property Baseline: Calculated logP and Topological Polar Surface Area

The calculated partition coefficient (clogP) and Topological Polar Surface Area (TPSA) provide a critical baseline for predicting passive permeability and oral absorption. For methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate, the clogP is 0.62 and the TPSA is 109.20 Ų [1]. While specific values for closely related analogs (e.g., the free carboxylic acid analog or other heteroaryl replacements) are not available for direct head-to-head comparison, these values place the compound in a moderately polar, potentially orally bioavailable space. The methyl ester serves as a prodrug motif, potentially enhancing permeability compared to the corresponding carboxylic acid while the TPSA remains within favorable limits.

Physicochemical Properties Drug-likeness Permeability

Biological Target Engagement: Potential NLRP3 Inflammasome Inhibition Profile

As a sulfonyl triazole derivative, methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate falls within the structural scope of compounds claimed as NLRP3 inhibitors in patent CN-112533913-A [1]. While the specific IC50 value for this compound in an NLRP3 assay (e.g., IL-1β release in THP-1 cells) is not disclosed in the available public domain patent examples, the patent describes the class as useful for inhibiting NLRP3, a target associated with a broad range of inflammatory diseases. Known NLRP3 inhibitors, such as MCC950, achieve IC50 values of 7.5–8.1 nM in BMDM/HMDM cells [2]. Without direct quantitative data for this exact compound, its potency relative to established clinical candidates like MCC950 or other proprietary inhibitors cannot be precisely defined, representing a key data gap for procurement decisions based on target engagement.

NLRP3 Inflammasome Inflammation IL-1β Release

Molecular Scaffold Uniqueness: Direct Triazole-Pyrrolidine Linkage

A key differentiator for methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is its specific connectivity: the 1H-1,2,3-triazol-1-yl group is directly attached to the 3-position of the pyrrolidine ring, which is itself N-sulfonylated with a methyl benzoate moiety . This contrasts with the majority of the disclosed sulfonyl triazole NLRP3 inhibitors in patent literature, where the triazole ring is often directly N-sulfonylated (i.e., the sulfonyl group is attached to the triazole nitrogen) rather than being carried as a pendant group on a pyrrolidine core [1]. This unique connectivity creates a distinct spatial and electronic environment that is not found in the standard 1-sulfonyl-1,2,3-triazole pharmacophore. While comparative biological data are unavailable, this structural divergence provides a rational basis for exploring differential selectivity or pharmacokinetic profiles.

Chemical Structure Scaffold Diversity Medicinal Chemistry

Chemical Stability Considerations: Ester vs. Acid Functionality

The methyl ester-protected benzoate form of this compound (target) versus its corresponding carboxylic acid analog (a common comparator) presents a quantifiable difference in chemical stability and biological profile. While no head-to-head stability data for this specific molecule are published, it is well-established that methyl esters undergo metabolic or chemical hydrolysis to their corresponding carboxylic acids in biological systems. The ester form (target compound) is expected to exhibit improved membrane permeability due to the absence of a negatively charged carboxylate group at physiological pH. The calculated clogP of 0.62 [1] supports a neutral, moderately lipophilic character. Conversely, the free carboxylic acid analog would possess a significantly lower clogP (typically -0.5 to 0 for similar aryl carboxylic acids) and reduced passive permeability. This difference makes the ester form more suitable for cellular assays requiring intracellular target engagement.

Chemical Stability Prodrug Hydrolysis

Optimal Application Scenarios for Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate (CAS 1798466-56-4)


NLRP3 Inflammasome Inhibitor Screening Libraries

Given its structural placement within the sulfonyl triazole class claimed for NLRP3 inhibition [1], the primary application scenario for this compound is as a screening candidate in NLRP3 inflammasome assays. Its unique triazole-pyrrolidine connectivity offers SAR information orthogonal to the widely explored 1-sulfonyl-1,2,3-triazole series. Researchers should incorporate appropriate positive controls (e.g., MCC950) in IL-1β release assays using LPS/ATP-stimulated THP-1 cells or BMDMs to establish relative potency. The methyl ester form is advantageous for cell-based screening due to predicted passive permeability.

STAT3/IL-6 Pathway Chemical Biology Probes

Based on the documented activity of structurally related pyrrolidinesulfonylaryl molecules as IL-6/STAT3 signaling inhibitors [1], this compound warrants evaluation in STAT3-dependent cancer cell lines (e.g., MDA-MB-231). The methyl benzoate substitution pattern on the sulfonyl aryl group is a key determinant of activity within this chemotype, as demonstrated by the differential activity of para-substituted analogs in the Zinzalla et al. study. This compound can serve as a chemical probe to dissect the structure-activity relationships governing STAT3 vs. STAT1 selectivity.

Medicinal Chemistry SAR Expansion and Prodrug Evaluation

For medicinal chemistry programs targeting inflammatory or oncology indications, this compound provides a versatile starting point. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for direct comparison of permeability and potency [1]. The pyrrolidine sulfonamide core allows for straightforward diversification at the sulfonyl aryl position, while the pendent triazole can be further functionalized via click chemistry or used as a bioisostere. The orthogonal protection strategy inherent to this scaffold facilitates parallel library synthesis.

Computational Chemistry and Docking Studies

The compound's well-defined 3D structure (SMILES: COC(=O)c1ccc(S(=O)(=O)N2CCC(n3ccnn3)C2)cc1) [1] makes it suitable for computational docking and molecular dynamics simulations against the NLRP3 NACHT domain or STAT3 SH2 domain. Its moderate molecular weight (336.37 g/mol) and calculated TPSA (109.20 Ų) place it within drug-like chemical space, making it a valid starting point for virtual screening campaigns and pharmacophore modeling.

Quote Request

Request a Quote for methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.